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Compound of Interest

Compound Name:
2-Fluoro-3-

(trifluoromethyl)benzophenone

Cat. No.: B1302124 Get Quote

In the landscape of medicinal chemistry and materials science, the strategic incorporation of

fluorine atoms into molecular scaffolds is a cornerstone of modern design. The trifluoromethyl (-

CF₃) group, in particular, is a powerful modulator of a compound's physicochemical properties,

capable of enhancing metabolic stability, increasing lipophilicity, and altering electronic

characteristics to improve binding affinity with biological targets.[1][2]

This guide focuses on 2-Fluoro-3-(trifluoromethyl)benzophenone (CAS No. 207853-70-1), a

diaryl ketone that embodies the principles of fluorine-driven design. It combines a

trifluoromethyl group with an ortho-fluoro substituent, creating a unique electronic and steric

profile. This molecule is not merely an inert structure but a highly versatile chemical

intermediate. Understanding its synthesis, characterization, and reactivity is crucial for

researchers and drug development professionals seeking to leverage its potential in creating

novel pharmaceuticals, agrochemicals, and advanced materials.[3][4] This document provides

a technical overview of its core properties, a robust protocol for its synthesis, and insights into

its characterization and application.

Core Physicochemical & Structural Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its

intrinsic properties. 2-Fluoro-3-(trifluoromethyl)benzophenone is a liquid at room

temperature, a characteristic that influences its handling and reaction setup.[5] Key quantitative

data are summarized below.
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Property Value Source(s)

CAS Number 207853-70-1 [6][7]

Molecular Formula C₁₄H₈F₄O [5][8]

Molecular Weight 268.21 g/mol [5][7]

Physical State Liquid [5]

Appearance Light yellow liquid [9]

Density 1.32 g/mL at 25 °C [6][10]

Boiling Point
121 °C at 1 mmHg (~1.33

mbar)
[8]

290 °C at 760 mmHg (Atm.

Pressure)
[6][10]

Flash Point >110 °C (>230 °F) [5][8]

Refractive Index (n²⁰/D) 1.526 [8][10]

IUPAC Name --INVALID-LINK--methanone [8]

Synonyms
3-Benzoyl-2-

fluorobenzotrifluoride
[6]

Synthesis and Purification: A Validated Workflow
The most logical and widely applicable method for preparing diaryl ketones such as this is the

Friedel-Crafts acylation.[11] This electrophilic aromatic substitution reaction involves the

acylation of an aromatic ring (benzene) with an acyl halide or anhydride in the presence of a

Lewis acid catalyst.

The causality behind this choice is twofold: the high reliability of the reaction and the

commercial availability of the necessary precursors. The workflow is designed as a self-

validating system, where successful synthesis of the intermediate acyl chloride is the critical

control point for the final acylation step.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

http://www.chemical-suppliers.eu/enp/fluoro-trifluoromethyl-benzophenone-PX58350
https://m.chemicalbook.com/ChemicalProductProperty_IN_CB7116654.htm
https://www.fishersci.fi/store/msds?partNumber=11318455&countryCode=FI&language=en
https://www.fishersci.fi/shop/products/2-fluoro-3-trifluoromethyl-benzophenone-97/p-7045373
https://www.fishersci.fi/store/msds?partNumber=11318455&countryCode=FI&language=en
https://m.chemicalbook.com/ChemicalProductProperty_IN_CB7116654.htm
https://www.fishersci.fi/store/msds?partNumber=11318455&countryCode=FI&language=en
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA19937~~PDF~~MTR~~CGV4~~EN~~2025-10-07%2018:13:17~~2-Fluoro-5-(trifluoromethyl
http://www.chemical-suppliers.eu/enp/fluoro-trifluoromethyl-benzophenone-PX58350
https://www.finetechnology-ind.com/product/detail/FT-0612311
https://www.fishersci.fi/shop/products/2-fluoro-3-trifluoromethyl-benzophenone-97/p-7045373
http://www.chemical-suppliers.eu/enp/fluoro-trifluoromethyl-benzophenone-PX58350
https://www.finetechnology-ind.com/product/detail/FT-0612311
https://www.fishersci.fi/store/msds?partNumber=11318455&countryCode=FI&language=en
https://www.fishersci.fi/shop/products/2-fluoro-3-trifluoromethyl-benzophenone-97/p-7045373
https://www.fishersci.fi/shop/products/2-fluoro-3-trifluoromethyl-benzophenone-97/p-7045373
https://www.finetechnology-ind.com/product/detail/FT-0612311
https://www.fishersci.fi/shop/products/2-fluoro-3-trifluoromethyl-benzophenone-97/p-7045373
http://www.chemical-suppliers.eu/enp/fluoro-trifluoromethyl-benzophenone-PX58350
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/organic-reaction-toolbox/friedel-crafts-acylation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis can be logically broken down into two primary stages:

Preparation of the Acylating Agent: Conversion of 2-Fluoro-3-(trifluoromethyl)benzoic acid to

its more reactive acyl chloride derivative.

Acylation of Benzene: Reaction of the synthesized acyl chloride with benzene to form the

target benzophenone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 1: Acyl Chloride Formation

Part 2: Friedel-Crafts Acylation
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Caption: Proposed two-part workflow for the synthesis of 2-Fluoro-3-
(trifluoromethyl)benzophenone.

Detailed Experimental Protocol
PART 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride

System Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 2-

Fluoro-3-(trifluoromethyl)benzoic acid (20.8 g, 0.1 mol).

Reagent Addition: Under anhydrous conditions, carefully add thionyl chloride (SOCl₂, 14.3 g,

8.8 mL, 0.12 mol). Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

Reaction: Gently heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The

reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation

under reduced pressure. The remaining crude liquid, 2-Fluoro-3-(trifluoromethyl)benzoyl

chloride, is typically used directly in the next step without further purification.

PART 2: Friedel-Crafts Acylation

System Preparation: To a 500 mL three-necked flask equipped with a mechanical stirrer,

dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 14.7 g, 0.11

mol) and dry benzene (150 mL). Cool the suspension to 0-5 °C in an ice bath.

Reagent Addition: Add the crude 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (from Part 1,

~0.1 mol) dropwise to the stirred AlCl₃/benzene suspension over 30-45 minutes, maintaining

the internal temperature below 10 °C.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for an additional 3-4 hours.

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing

crushed ice (300 g) and concentrated hydrochloric acid (30 mL).
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and

extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

Washing: Wash the combined organic phase sequentially with 2M HCl (50 mL), water (50

mL), saturated NaHCO₃ solution (50 mL), and finally, brine (50 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification: Purify the resulting crude oil by vacuum distillation (e.g., at ~121 °C / 1 mmHg)

to yield the final product as a light yellow liquid.[8]

Spectroscopic Characterization: An Expert's Guide
While a public repository of the spectra for this specific compound is not readily available, its

structure allows for a robust prediction of the key features expected in NMR analysis. This is

critical for identity confirmation in a research setting.

¹⁹F NMR Spectroscopy
Given the presence of two distinct fluorine environments, ¹⁹F NMR is the most definitive

characterization technique.[12]

-CF₃ Group: A singlet is expected for the three equivalent fluorine atoms of the

trifluoromethyl group. Its chemical shift would likely fall in the range of -60 to -65 ppm

(relative to CFCl₃), which is characteristic of aromatic -CF₃ groups.[13]

Aromatic -F: A more complex multiplet is expected for the single fluorine atom attached

directly to the aromatic ring. It will exhibit coupling to the adjacent aromatic protons and

potentially a smaller, long-range coupling to the -CF₃ group. Its chemical shift would be

significantly different from the -CF₃ signal.

¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals corresponding to the eight protons on the two aromatic

rings.
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Unsubstituted Phenyl Ring: The five protons of the benzoyl group's phenyl ring will appear as

complex multiplets between ~7.4 and 7.8 ppm. The two protons ortho to the carbonyl group

will be the most downfield.

Substituted Phenyl Ring: The three protons on the 2-fluoro-3-(trifluoromethyl)phenyl ring will

appear as distinct multiplets, likely between ~7.5 and 7.9 ppm. Their chemical shifts and

splitting patterns will be complicated by both H-H and H-F coupling.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by the influence of fluorine coupling (C-F

coupling).[14]

Carbonyl Carbon: The ketone carbonyl carbon signal is expected around 195 ppm.

-CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet (due to

coupling with the three attached fluorine atoms) at approximately 120-125 ppm, with a large

coupling constant (¹JCF > 270 Hz).[13]

Aromatic Carbons: The 10 remaining aromatic carbons will appear in the 115-140 ppm

range. The carbons directly bonded to fluorine atoms (C-F and C-CF₃) will appear as

doublets and quartets, respectively, with characteristic coupling constants that are invaluable

for definitive signal assignment.

Reactivity, Applications, and Safety
Role in Drug Design and Synthesis
2-Fluoro-3-(trifluoromethyl)benzophenone is a quintessential building block for creating

more complex molecular entities. The benzophenone core is a common scaffold in

photochemistry and medicinal chemistry, while the specific fluorine substitution pattern offers

several advantages:

Metabolic Blocking: The ortho-fluoro substituent can act as a metabolic shield, preventing

enzymatic hydroxylation at that position, thereby increasing the in vivo half-life of a drug

candidate.
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Enhanced Lipophilicity: The -CF₃ group significantly increases the molecule's lipophilicity

(LogP), which can improve its ability to cross cellular membranes.[1]

Modulated Reactivity: The strong electron-withdrawing nature of both the -F and -CF₃ groups

deactivates the substituted aromatic ring towards further electrophilic substitution but can

activate it for nucleophilic aromatic substitution. The ketone functional group itself is a

versatile handle for further chemical transformations (e.g., reduction to an alcohol,

conversion to an oxime or hydrazone).

This compound is an ideal starting point for synthesizing inhibitors, receptor antagonists, or

other biologically active molecules where a fluorinated diaryl methane or related scaffold is

desired.

Safety and Handling
As a laboratory chemical, 2-Fluoro-3-(trifluoromethyl)benzophenone must be handled with

appropriate care.

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and

may cause respiratory irritation (H335).[5]

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood while wearing nitrile gloves, safety goggles, and a lab coat.[5]

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
2-Fluoro-3-(trifluoromethyl)benzophenone is more than just a chemical with a defined

formula and weight. It is a strategic tool for chemists and pharmacologists. Its dual fluorine-

containing motifs provide a predictable yet powerful means to influence the properties of larger,

more complex molecules. By understanding its synthesis through established methods like

Friedel-Crafts acylation and its characteristic spectral signatures, researchers can confidently

and effectively integrate this valuable intermediate into their discovery and development

workflows, accelerating the path toward novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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